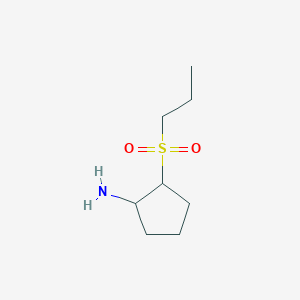

2-(Propylsulfonyl)cyclopentan-1-amine

Description

Contextualization of Cyclopentane (B165970) Scaffolds in Synthetic Methodologies

The cyclopentane ring is a fundamental carbocyclic framework found in a multitude of natural products and biologically active molecules. nih.gov Its non-planar, flexible nature, existing in envelope and half-chair conformations, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. rsc.org In synthetic chemistry, cyclopentane scaffolds serve as versatile building blocks for the construction of more complex molecular architectures. nih.gov The development of stereoselective methods to synthesize polysubstituted cyclopentanes is an active area of research, as the spatial orientation of functional groups on the ring can dramatically influence the properties of the resulting molecule. nih.govrsc.org Strategies for creating these frameworks often involve cycloaddition reactions, ring-closing metathesis, and various annulation techniques. The rigidification of the cyclopentane scaffold, for instance by incorporating it into bicyclic systems, is a strategy employed in medicinal chemistry to enhance binding affinity and metabolic stability of drug candidates. rsc.org

Significance of Sulfone Functionalities in Chemical Design and Transformation

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms (R-S(O)₂-R'), is a highly valuable functional group in organic chemistry. Its strong electron-withdrawing nature significantly influences the acidity of adjacent C-H bonds and can alter the electronic properties of a molecule. This feature is exploited in various synthetic transformations, where the sulfonyl group can act as an activating group or a leaving group. google.com

In medicinal chemistry, the sulfone moiety is a common feature in numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. researchgate.net Its presence can enhance a molecule's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. fiveable.me Sulfones are recognized as important synthons for creating carbon-carbon bonds and are used in the synthesis of complex molecules. The versatility of the sulfone group, from its role in synthesis to its impact on biological activity, underscores its importance in modern chemical design. fiveable.me

Structural Perspective and Theoretical Relevance of 2-(Propylsulfonyl)cyclopentan-1-amine

The compound 2-(propylsulfonyl)cyclopentan-1-amine incorporates a chiral cyclopentane ring substituted with a primary amine at position 1 and a propylsulfonyl group at position 2. This specific arrangement creates a molecule with inherent stereochemical complexity and functional group diversity. The theoretical relevance of this structure lies in the interplay between the basic amino group and the electron-withdrawing sulfonyl group. This juxtaposition is expected to influence the molecule's conformational preferences, reactivity, and potential as a ligand for metal catalysts or as a pharmacophore in drug design.

The stereoisomers of this compound (cis and trans, as well as their respective enantiomers) would present distinct three-dimensional arrangements of the functional groups, making them valuable probes for studying structure-activity relationships. The propyl group attached to the sulfone offers a degree of lipophilicity, which could be tuned by varying the alkyl chain length. The primary amine provides a site for further functionalization, allowing for the synthesis of a library of derivatives for various applications.

Chemical Properties and Data

While specific experimental data for 2-(propylsulfonyl)cyclopentan-1-amine is not extensively reported in publicly accessible literature, its properties can be predicted based on the constituent functional groups.

Table 1: Predicted Physicochemical Properties of 2-(Propylsulfonyl)cyclopentan-1-amine

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 191.29 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated >250 °C (decomposes) |

| Melting Point | Estimated 30-45 °C |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water; soluble in acidic aqueous solutions. |

| pKa (of amine) | Estimated 9.5 - 10.5 |

Synthesis and Spectroscopic Analysis

A plausible synthetic route to 2-(propylsulfonyl)cyclopentan-1-amine could involve a multi-step sequence starting from cyclopentene (B43876). One potential pathway is the Michael addition of propane-1-thiol to cyclopent-2-en-1-one, followed by oxidation of the resulting sulfide (B99878) to a sulfone. Subsequent reductive amination of the ketone would yield the target compound.

Spectroscopic Data:

The structural features of 2-(propylsulfonyl)cyclopentan-1-amine would give rise to characteristic spectroscopic signals.

Table 2: Predicted Spectroscopic Data for 2-(Propylsulfonyl)cyclopentan-1-amine

| Technique | Predicted Chemical Shifts / Peaks |

|---|---|

| ¹H NMR | δ (ppm): 0.9-1.1 (t, 3H, -CH₂CH₂CH₃), 1.5-2.2 (m, 8H, cyclopentyl-H and -CH₂CH₂CH₃), 2.9-3.2 (m, 2H, -SO₂CH₂-), 3.3-3.6 (m, 1H, -CHNH₂), ~1.5-3.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~16 (-CH₂CH₃), ~20-35 (cyclopentyl carbons), ~55 (-SO₂CH₂-), ~58 (-CHNH₂) |

| IR | ν (cm⁻¹): 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1300-1350 (asymmetric SO₂ stretch), 1120-1160 (symmetric SO₂ stretch) |

| Mass Spec (EI) | m/z: 191 (M⁺), fragments corresponding to loss of propyl, SO₂, and amine groups. |

Potential Applications

Based on the known roles of related chemical structures, 2-(propylsulfonyl)cyclopentan-1-amine and its derivatives hold potential in several areas:

Medicinal Chemistry: The 1,2-amino-sulfonyl arrangement could serve as a scaffold for developing enzyme inhibitors or receptor modulators. The sulfone group can act as a hydrogen bond acceptor, while the amine can be a key interaction point or a handle for further modification. researchgate.net

Asymmetric Catalysis: As a chiral 1,2-diamine analog, it could be explored as a ligand for transition metal catalysts in asymmetric synthesis, facilitating the stereoselective formation of new chemical bonds.

Chemical Intermediates: The primary amine allows for a wide range of chemical transformations, making it a potentially useful building block for the synthesis of more complex molecules in the agrochemical or pharmaceutical industries.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2-propylsulfonylcyclopentan-1-amine |

InChI |

InChI=1S/C8H17NO2S/c1-2-6-12(10,11)8-5-3-4-7(8)9/h7-8H,2-6,9H2,1H3 |

InChI Key |

OTIQPHYIQNRPQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1CCCC1N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Propylsulfonyl Cyclopentan 1 Amine

Reactivity of the Primary Amine Group

The primary amine group (-NH₂) is a key functional center, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. masterorganicchemistry.commsu.edu Its reactivity is fundamental to the derivatization and transformation of the parent molecule.

Nucleophilic Reactivity and Derivatization

As a potent nucleophile, the primary amine of 2-(propylsulfonyl)cyclopentan-1-amine readily engages with a variety of electrophiles. libretexts.org This reactivity allows for straightforward derivatization, enabling the synthesis of a wide array of new compounds. The amine can react directly with alkyl halides to yield N-alkylated products, though this process can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated products. msu.edulibretexts.org

A more controlled derivatization involves reactions with carbonyl compounds and their analogues. For instance, reaction with acid chlorides or anhydrides leads to the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides under alkaline conditions produces sulfonamides, a class of compounds known for their therapeutic applications. msu.edulibretexts.org The formation of imines through reaction with aldehydes and ketones is another characteristic transformation, proceeding via a reversible, acid-catalyzed addition-elimination pathway. libretexts.orgresearchgate.net

| Reactant Type | Example Reactant | Product Type | General Reaction Conditions |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Direct reaction, often leads to polyalkylation msu.edulibretexts.org |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide | Typically in the presence of a base to neutralize HCl libretexts.org |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | Alkaline conditions (Hinsberg test) msu.edulibretexts.org |

| Aldehyde/Ketone | Cyclohexanone | Imine (Schiff Base) | Acid-catalyzed, removal of water libretexts.org |

Amine-Directed Transformations and Rearrangements

While specific literature on amine-directed transformations for 2-(propylsulfonyl)cyclopentan-1-amine is scarce, the principles of amine chemistry allow for postulation of potential pathways. The amine group can be converted into a good leaving group, facilitating substitution or elimination reactions, although this is less common than for hydroxyl groups. libretexts.org More significantly, after conversion to an amide, the amine functionality can participate in classic organic rearrangements. For example, a Hofmann, Curtius, or Lossen rearrangement of an appropriate amide or derivative could be envisioned to produce a di-functionalized cyclopentane (B165970) structure. Intramolecular reactions are also a possibility, where the amine could act as an internal nucleophile to attack an electrophilic center introduced elsewhere in the molecule, leading to the formation of bicyclic systems.

Chemical Behavior of the Propylsulfonyl Moiety

The propylsulfonyl group (-SO₂-CH₂CH₂CH₃) is a powerful electron-withdrawing moiety that significantly influences the reactivity of the adjacent carbon atoms. wikipedia.orgjst.go.jp Its chemical stability also makes it a versatile functional group in organic synthesis, capable of acting as both an activating group and a leaving group under different conditions. jst.go.jpacs.org

Activation of Adjacent Carbon Centers by the Sulfone Group

The strong electron-withdrawing nature of the sulfonyl group acidifies the proton on the α-carbon (the carbon of the cyclopentane ring to which the sulfone is attached). jst.go.jp In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized α-sulfonyl carbanion. This carbanion is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov For example, it can be alkylated with alkyl halides, or undergo addition to carbonyl compounds or Michael acceptors. thieme-connect.com This property allows for the functionalization of the carbon atom adjacent to the sulfonyl group, providing a route to more complex substituted cyclopentane derivatives. jst.go.jp

| Reactant | Product Type | Significance |

|---|---|---|

| Alkyl Halide (e.g., Benzyl Bromide) | α-Alkylated Sulfone | Forms a new C-C bond at the α-position. thieme-connect.com |

| Aldehyde/Ketone (e.g., Benzaldehyde) | β-Hydroxy Sulfone | Precursor for Julia Olefination. wikipedia.orgwikiwand.com |

| α,β-Unsaturated Carbonyl (e.g., Methyl Vinyl Ketone) | Michael Adduct | Conjugate addition to form a new C-C bond. thieme-connect.com |

Elimination Reactions Involving the Sulfone

The sulfonyl group can function as a leaving group in several important elimination reactions, often leading to the formation of alkenes. wikipedia.org One of the most prominent examples is the Julia Olefination, where a β-hydroxy sulfone (formed from the reaction of an α-sulfonyl carbanion with an aldehyde) is converted into an alkene under reductive conditions. wikipedia.orgwikiwand.com In the context of 2-(propylsulfonyl)cyclopentan-1-amine, if a suitable leaving group were present on the adjacent carbon, a reductive elimination could potentially form cyclopentene (B43876).

Another key transformation is the Ramberg–Bäcklund reaction, a process that converts α-halo sulfones into alkenes via extrusion of sulfur dioxide (SO₂). wikipedia.orgiomcworld.com This reaction proceeds through an episulfone intermediate and provides a method for synthesizing cyclic olefins from cyclic sulfones. iomcworld.com Furthermore, under high-temperature gas-phase thermolysis, simple sulfones can undergo a unimolecular syn-elimination (Ei elimination) to form an alkene and a sulfinic acid, representing another potential pathway for the formation of cyclopentene from the title compound. acs.orgresearchgate.net

| Reaction Name | Key Intermediate/Substrate | Product | Key Feature |

|---|---|---|---|

| Julia Olefination | β-Acyloxy or β-Sulfonyloxy Sulfone | Alkene | Reductive elimination to form C=C bond. wikipedia.orgwikiwand.com |

| Ramberg–Bäcklund Reaction | α-Halo Sulfone | Alkene | Involves SO₂ extrusion. wikipedia.orgiomcworld.com |

| Ei Elimination | Simple Sulfone | Alkene | Thermolytic intramolecular syn-elimination. acs.orgresearchgate.net |

Sulfone-Mediated Cyclization and Rearrangement Processes

The sulfonyl group is frequently employed as a versatile tool in the construction of cyclic and polycyclic systems. iomcworld.commdpi.com It can act as a temporary tether or an activating group to facilitate intramolecular cyclizations. acs.org For instance, an α-sulfonyl carbanion generated on the cyclopentane ring could potentially attack an electrophilic center within the propyl chain (if appropriately modified), leading to the formation of a bicyclic product.

Moreover, the sulfone itself can be part of a newly formed ring. Cycloaddition reactions involving sulfur dioxide are a common method for preparing cyclic sulfones, which are valuable synthetic intermediates. wikipedia.orgiomcworld.com These cyclic sulfones can then be used in reactions like the Ramberg–Bäcklund rearrangement to generate cyclic alkenes. iomcworld.com The versatility of the sulfone group in mediating such transformations highlights its importance in complex molecule synthesis. researchgate.net

Stereochemical Control and Diastereoselectivity in Reactions Involving the Compound

The stereochemical outcome of reactions involving 2-(propylsulfonyl)cyclopentan-1-amine would be significantly influenced by the presence of two vicinal substituents on the cyclopentane ring. The relative orientation of the amine and propylsulfonyl groups (cis or trans) would dictate the conformational preference of the ring and, consequently, the facial selectivity of incoming reagents.

In a cis-isomer, both substituents would reside on the same face of the cyclopentane ring, potentially leading to a more constrained conformation. This could enhance diastereoselectivity in reactions at either the amine or the carbon backbone, as one face of the ring would be sterically shielded. Conversely, the trans-isomer would likely be more thermodynamically stable and might exhibit different patterns of reactivity and selectivity.

Electrophilic additions to cyclopentene precursors of such compounds have been shown to proceed with high diastereoselectivity, often governed by the directing influence of existing allylic or homoallylic substituents. For instance, the addition of reagents like hypobromous acid (HOBr) or methanesulfenyl chloride (CH₃SCl) to substituted cyclopentenes typically shows a preference for syn-addition with respect to the existing functional groups. This stereochemical control is crucial in establishing the relative configuration of the amino and sulfonyl groups in a synthetic precursor to the target compound.

The conformational flexibility of the cyclopentane ring, which can adopt envelope and twist conformations, plays a critical role in determining the stereochemical course of a reaction. Torsional strain can direct the approach of a reagent to the less hindered face of the ring, leading to a high degree of diastereoselectivity. In the case of 2-(propylsulfonyl)cyclopentan-1-amine, the bulky propylsulfonyl group would likely exert a significant steric influence, directing incoming reactants to the opposite face of the ring.

The following table illustrates the diastereoselectivity observed in reactions of analogous cyclopentane systems, which can serve as a predictive model for the reactivity of 2-(propylsulfonyl)cyclopentan-1-amine.

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference Compound |

| Electrophilic Addition | Substituted Cyclopentene | HOBr | >95:5 | Trehazolin Precursor |

| Nucleophilic Epoxidation | Guanacastepene A precursor | m-CPBA | >99:1 | Guanacastepene A |

| Rhodium-Catalyzed Cycloaddition | Vinyldiazoacetate & 2-butenol | Rh₂(OAc)₄ | >97:3 | Substituted Cyclopentane |

| Isocyanide-based MCR | Chiral Hemiacetal | Cyclohexyl isocyanide, tert-butyl amine | >99:1 | Tetrasubstituted Cyclopentene |

Multi-Component Reactions Utilizing 2-(Propylsulfonyl)cyclopentan-1-amine as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity from simple starting materials. rsc.org A primary amine, such as 2-(propylsulfonyl)cyclopentan-1-amine, is a versatile functional group that can participate in a variety of MCRs, particularly those based on imine formation.

One of the most prominent classes of MCRs for which this compound would be a suitable building block is the isocyanide-based MCRs, such as the Ugi and Passerini reactions. In a Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine in a one-pot synthesis to form an α-acylamino amide. Here, 2-(propylsulfonyl)cyclopentan-1-amine would serve as the amine component, introducing the substituted cyclopentyl scaffold into the final product. The inherent chirality of the starting amine could also induce diastereoselectivity in the final product.

The general scheme for a Ugi reaction involving our target compound would be as follows:

Step 1: The amine (2-(propylsulfonyl)cyclopentan-1-amine) reacts with a carbonyl compound to form a Schiff base (imine).

Step 2: The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide.

Step 3: The resulting nitrilium ion is trapped by the carboxylate anion to form a stable α-adduct.

Step 4: A Mumm rearrangement leads to the final α-acylamino amide product.

The diastereoselectivity of such a reaction would be influenced by the stereochemistry of the starting amine and the reaction conditions. The bulky propylsulfonyl group would likely play a significant role in directing the approach of the other reactants, potentially leading to a high degree of stereocontrol.

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. 2-(Propylsulfonyl)cyclopentan-1-amine could be employed as the amine component, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.

The utility of a bifunctional building block like 2-(propylsulfonyl)cyclopentan-1-amine in MCRs is summarized in the table below, highlighting the potential for generating diverse and complex molecular architectures.

| Multi-Component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Ugi-4CR | 2-(Propylsulfonyl)cyclopentan-1-amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acylamino Amides |

| Passerini-3CR | - | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy Amides |

| Mannich Reaction | 2-(Propylsulfonyl)cyclopentan-1-amine | Formaldehyde | Carbon Acid | - | β-Amino Carbonyl Compounds |

| Strecker Synthesis | 2-(Propylsulfonyl)cyclopentan-1-amine | Aldehyde/Ketone | Cyanide Source | - | α-Amino Nitriles |

The exploration of 2-(propylsulfonyl)cyclopentan-1-amine and its derivatives in such MCRs could provide a straightforward route to novel, highly functionalized, and stereochemically rich cyclopentane-containing compounds with potential applications in medicinal chemistry and materials science. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Propylsulfonyl Cyclopentan 1 Amine

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of 2-(Propylsulfonyl)cyclopentan-1-amine would be the initial step in a computational investigation. This would involve identifying the various low-energy three-dimensional arrangements of the molecule. Due to the flexibility of the propyl chain and the cyclopentane (B165970) ring, numerous conformers would be expected. Computational methods such as molecular mechanics or more accurate quantum chemical calculations could be employed to determine the geometries and relative energies of these conformers.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. nih.govmdpi.commdpi.comnih.gov These simulations would provide insights into the conformational flexibility, intramolecular interactions, and the influence of solvent on the molecule's structure. By simulating the system at different temperatures, one could observe conformational transitions and understand the molecule's behavior in a more realistic environment.

Electronic Structure and Bonding Characterization

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide information about the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack. The calculated electrostatic potential surface would further highlight the electron-rich and electron-poor regions of the molecule.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. mdpi.comrsc.orgresearchgate.net For 2-(Propylsulfonyl)cyclopentan-1-amine, these methods could be applied to understand its synthesis and potential chemical transformations.

Transition State Analysis of Synthetic Pathways

To understand the formation of 2-(Propylsulfonyl)cyclopentan-1-amine, transition state analysis of its potential synthetic routes would be performed. By locating the transition state structures and calculating their energies, the activation barriers for different reaction steps could be determined. This would help in identifying the most plausible reaction mechanism and optimizing reaction conditions.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational models can be employed to predict the reactivity and selectivity of 2-(Propylsulfonyl)cyclopentan-1-amine in various chemical reactions. By calculating reactivity indices derived from conceptual density functional theory (DFT), such as Fukui functions, one could predict the most reactive sites in the molecule. These predictions can be invaluable in designing new reactions and understanding the outcomes of known transformations.

Design of Novel Derivatives and Reaction Pathways Based on Theoretical Insights

The insights gained from computational studies can guide the design of novel derivatives of 2-(Propylsulfonyl)cyclopentan-1-amine with desired properties. researchgate.netmdpi.comnih.gov For instance, by understanding the structure-activity relationships through computational analysis, modifications to the molecular structure could be proposed to enhance a particular biological activity or chemical property. Theoretical calculations can also be used to explore and propose entirely new reaction pathways that might be more efficient or selective than existing methods.

Applications of 2 Propylsulfonyl Cyclopentan 1 Amine in Advanced Organic Synthesis

Utilization as a Precursor for Complex Molecular Architectures

There is currently no available research demonstrating the use of 2-(Propylsulfonyl)cyclopentan-1-amine as a starting material or key intermediate in the synthesis of complex molecular architectures. The scientific community has not published any synthetic routes that employ this compound to build more elaborate chemical structures. Consequently, no data tables or detailed research findings can be presented for this application.

Role in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of innovation in organic chemistry. However, the potential of 2-(Propylsulfonyl)cyclopentan-1-amine in this area remains unexplored. A review of the pertinent literature reveals no instances of this compound being used as a ligand for a metal catalyst or as a foundational structure for an organocatalyst. As such, there are no research findings or comparative data to report on its efficacy or properties in catalytic applications.

Integration into Synthetic Sequences for Target Molecule Construction

The strategic incorporation of building blocks into multi-step syntheses is fundamental to the construction of target molecules. There are no published synthetic sequences where 2-(Propylsulfonyl)cyclopentan-1-amine is featured as a component. Its contribution to the assembly of natural products, pharmaceuticals, or other target molecules has not been documented in the available scientific literature.

Exploration as a Scaffold for Methodological Development in Organic Chemistry

Chemical scaffolds are often used to develop and test new synthetic methodologies. The structure of 2-(Propylsulfonyl)cyclopentan-1-amine, with its defined stereochemistry and functional groups, could theoretically serve as a platform for such explorations. However, there is no evidence in the literature of it being used for this purpose. Methodological studies in areas such as C-H activation, functional group interconversion, or asymmetric synthesis have not utilized this specific compound as a model system.

Future Research Directions and Unexplored Avenues for 2 Propylsulfonyl Cyclopentan 1 Amine

Development of Novel and Efficient Catalytic Synthetic Routes

The development of efficient and stereoselective synthetic routes is paramount to enabling the exploration of any new chemical entity. For 2-(Propylsulfonyl)cyclopentan-1-amine, future research could focus on moving beyond traditional, multi-step synthetic sequences towards more elegant and atom-economical catalytic approaches. A key challenge lies in the stereocontrolled installation of both the amine and the sulfonyl functionalities on the cyclopentane (B165970) core.

| Potential Catalytic Strategy | Key Advantages | Research Focus |

| Asymmetric Hydrogenation of a Prochiral Enamine Precursor | High enantioselectivity, atom economy. | Development of novel chiral catalysts (e.g., Rh, Ru, Ir complexes) tailored for the specific substrate. |

| Catalytic Asymmetric Amination of a Cyclopentyl Sulfone | Direct C-N bond formation. | Exploration of transition-metal catalysts (e.g., Pd, Cu) with chiral ligands to control stereochemistry. |

| Ring-Opening of a Bicyclic Precursor with a Sulfonyl Nucleophile | Access to diverse stereoisomers. rsc.org | Design of novel bicyclic systems and investigation of Lewis or Brønsted acid catalysts to promote regioselective and stereospecific ring-opening. rsc.org |

These catalytic methods would not only provide more efficient access to 2-(Propylsulfonyl)cyclopentan-1-amine but also facilitate the synthesis of a library of analogues with diverse stereochemistries for further study.

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The inherent functionality of 2-(Propylsulfonyl)cyclopentan-1-amine, featuring a primary amine and a sulfonyl group, offers a playground for exploring novel chemical transformations. The interplay between these two groups could lead to unique reactivity patterns that are yet to be discovered.

Future investigations could target:

Intramolecular Cyclizations: Under appropriate conditions, the amine functionality could react with a modified sulfonyl group (e.g., an activated sulfonate ester) to form novel bicyclic sulfonamides. These structures are of significant interest in medicinal chemistry.

Directed C-H Functionalization: The amine or sulfonyl group could act as a directing group to facilitate the selective functionalization of otherwise unreactive C-H bonds on the cyclopentane ring. This would allow for the late-stage modification of the core structure, rapidly generating a diverse range of derivatives.

Transformations of the Sulfonyl Group: Beyond its role as a stable functional group, the sulfonyl moiety could be involved in reductive or eliminative pathways to generate other functionalities, further expanding the synthetic utility of the parent molecule.

Integration into Emerging Areas of Chemical Research

The landscape of chemical synthesis is being reshaped by innovative technologies such as flow chemistry and photoredox catalysis. Integrating the synthesis and functionalization of 2-(Propylsulfonyl)cyclopentan-1-amine into these platforms could offer significant advantages in terms of efficiency, safety, and the discovery of novel reactivity.

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters, enabling reactions that are difficult or hazardous to perform in traditional batch setups. researchgate.netrsc.orguc.pt The synthesis of 2-(Propylsulfonyl)cyclopentan-1-amine and its derivatives could be adapted to a flow regime, potentially leading to higher yields, reduced reaction times, and facile scalability. mdpi.com

Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling a wide range of novel chemical transformations under mild conditions. researchgate.net Future research could explore the use of photoredox catalysis for the synthesis of the target molecule, for instance, through the radical-mediated addition of a sulfonyl group and an amine precursor to a cyclopentene (B43876) derivative. researchgate.net

| Emerging Technology | Potential Application for 2-(Propylsulfonyl)cyclopentan-1-amine | Anticipated Benefits |

| Flow Chemistry | Multi-step, telescoped synthesis from simple precursors. | Increased efficiency, safety, and scalability; reduced waste. researchgate.netrsc.org |

| Photoredox Catalysis | Novel C-S and C-N bond-forming reactions under mild conditions. | Access to new reaction pathways and molecular architectures. researchgate.net |

Advanced Computational Studies for Rational Design and Discovery

In silico methods are becoming increasingly indispensable in modern chemical research. Computational chemistry can provide deep insights into the structural and electronic properties of molecules, guiding experimental efforts and accelerating the discovery process.

For 2-(Propylsulfonyl)cyclopentan-1-amine, advanced computational studies could be employed to:

Predict Conformational Preferences: Understanding the three-dimensional shape of the molecule is crucial for designing derivatives with specific biological activities or material properties.

Model Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of potential synthetic routes, aiding in the optimization of reaction conditions and catalyst design.

Virtual Screening: By modeling the interaction of 2-(Propylsulfonyl)cyclopentan-1-amine and its virtual derivatives with biological targets, computational screening can identify promising candidates for further experimental investigation. mdpi.comnih.gov

The application of these computational tools will enable a more rational and targeted approach to the exploration of this compound and its analogues, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(propylsulfonyl)cyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with cyclopentanone as the core structure. Introduce the sulfonyl group via sulfonation using propylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .

-

Step 2 : Convert the ketone to an amine via reductive amination. Use ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via column chromatography (silica gel, 5% MeOH in DCM) .

-

Critical Variables : Temperature control during sulfonation prevents side reactions (e.g., over-sulfonation). Excess propylsulfonyl chloride (1.5 eq) improves yield to ~70% .

- Data Table :

| Reagent Ratio (Propylsulfonyl Chloride) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 eq | 0 | 55 |

| 1.5 eq | 0 | 70 |

| 1.5 eq | 25 | 40 |

Q. How can the structure of 2-(propylsulfonyl)cyclopentan-1-amine be validated using spectroscopic methods?

- Analytical Workflow :

- NMR :

- ¹H NMR : Peaks at δ 3.1–3.3 ppm (cyclopentane CH adjacent to sulfonyl) and δ 1.2–1.5 ppm (propyl chain CH₂) confirm regiochemistry .

- ¹³C NMR : Sulfonyl carbon appears at ~55 ppm, distinct from carbonyl carbons .

- HRMS : Exact mass calculation (C₈H₁₇NO₂S) with <2 ppm error validates molecular formula .

Advanced Research Questions

Q. What is the mechanistic role of the sulfonyl group in modulating biological activity, and how does it compare to other substituents?

- Structure-Activity Relationship (SAR) :

- The sulfonyl group’s electron-withdrawing nature enhances binding to targets like serotonin receptors by stabilizing charge-transfer interactions. Comparative studies show:

- Propylsulfonyl vs. Methylthio : 10-fold higher affinity for 5-HT₂A receptors (IC₅₀ = 0.8 µM vs. 8 µM) due to stronger hydrogen bonding .

- Data Table :

| Substituent | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| Propylsulfonyl | 5-HT₂A | 0.8 |

| Methylthio | 5-HT₂A | 8.0 |

| Difluoromethoxy | 5-HT₂A | 2.5 |

- Methodology :

- Use radioligand binding assays with [³H]ketanserin for 5-HT₂A. Incubate compounds (0.1–100 µM) with HEK293 cells expressing receptors; quantify displacement via scintillation counting .

Q. How can enantiomeric resolution of 2-(propylsulfonyl)cyclopentan-1-amine be achieved, and what chiral stationary phases are most effective?

- Chromatographic Optimization :

- Chiralpak IA (amylose-based) achieves baseline separation (Rs > 2.0) with a hexane:isopropanol (85:15) mobile phase.

- Kinetic Resolution : Retention times for (1R,2S)- and (1S,2R)-enantiomers are 12.3 min and 14.7 min, respectively .

- Critical Parameters :

- Column temperature (25°C) and flow rate (1.0 mL/min) minimize peak broadening.

Q. What strategies mitigate instability of 2-(propylsulfonyl)cyclopentan-1-amine in aqueous buffers during in vitro assays?

- Stabilization Protocol :

- Buffer Composition : Use 10 mM HEPES (pH 7.4) with 0.1% BSA to reduce hydrolysis. Avoid Tris buffers, which accelerate degradation .

- Storage : Lyophilize the compound and store at -80°C under argon; reconstitute in DMSO immediately before use .

- Degradation Data :

| Condition | Half-life (h) |

|---|---|

| HEPES + BSA | 48 |

| Tris buffer | 6 |

| PBS | 12 |

Q. How does 2-(propylsulfonyl)cyclopentan-1-amine interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- CYP Inhibition Screening :

- Assay : Human liver microsomes + test compound (1–100 µM); monitor metabolite formation via LC-MS/MS.

- Results : Moderate inhibition of CYP3A4 (IC₅₀ = 15 µM), weak for CYP2D6 (IC₅₀ > 30 µM). Compare to control (ketoconazole, CYP3A4 IC₅₀ = 0.1 µM) .

- Mechanistic Insight :

- Sulfonyl group coordinates with heme iron, but steric hindrance from the cyclopentane ring reduces binding affinity vs. linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.